2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15279165
InChI: InChI=1S/C22H20N4O4S/c1-13-4-6-14(7-5-13)20-16(11-23)21(28)26-22(25-20)31-12-19(27)24-17-10-15(29-2)8-9-18(17)30-3/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28)
SMILES:
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.5 g/mol

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15279165

Molecular Formula: C22H20N4O4S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C22H20N4O4S
Molecular Weight 436.5 g/mol
IUPAC Name 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C22H20N4O4S/c1-13-4-6-14(7-5-13)20-16(11-23)21(28)26-22(25-20)31-12-19(27)24-17-10-15(29-2)8-9-18(17)30-3/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28)
Standard InChI Key NHLPSTBZHDEGCN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates a pyrimidine ring substituted at position 5 with a cyano group (C#N-\text{C}\#\text{N}) and at position 6 with a 4-methylphenyl group. Position 2 of the pyrimidine is linked via a sulfanyl bridge (S-\text{S}-) to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group. Key physicochemical properties include:

PropertyValue/Descriptor
Molecular FormulaC22H20N4O4S\text{C}_{22}\text{H}_{20}\text{N}_4\text{O}_4\text{S}
Molecular Weight436.5 g/mol
IUPAC Name2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Canonical SMILESCC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C#N
Topological Polar Surface Area135 Ų

The presence of electron-withdrawing groups (cyano, carbonyl) and electron-donating methoxy groups creates a polarized molecular framework, influencing solubility and reactivity. The sulfanyl group enhances potential for disulfide bond formation or metal coordination, which may contribute to biological activity.

Synthetic Methodologies

Synthesis of this compound typically proceeds through sequential functionalization of a pyrimidine precursor. While detailed protocols remain proprietary, general steps inferred from analogous compounds include :

  • Pyrimidine Ring Formation: Cyclocondensation of thiourea with a β-keto nitrile derivative yields the 2-thioxo-pyrimidin-4-one core.

  • Sulfanyl-Acetamide Coupling: Reaction of the thiol group with chloroacetamide derivatives introduces the sulfanyl-acetamide sidechain.

  • Aromatic Substitution: Introduction of the 4-methylphenyl and 2,5-dimethoxyphenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

A representative synthetic route is summarized below:

StepReaction TypeReagents/Conditions
1CyclocondensationThiourea, β-keto nitrile, HCl/EtOH, reflux
2Thiol-AlkylationChloroacetamide, K₂CO₃, DMF, 60°C
3Friedel-Crafts Alkylation4-Methylbenzyl chloride, AlCl₃, DCM
4Methoxy Group InstallationDimethyl sulfate, NaOH, MeOH

Yield optimization remains challenging due to steric hindrance from the 4-methylphenyl group and competing side reactions during acetamide coupling.

Structural FeatureEffect on Cytotoxicity
Cyano Group at Position 5Enhances DNA intercalation
4-Methylphenyl at Position 6Improves lipid membrane permeability
Sulfanyl BridgeFacilitates redox cycling

Mechanistically, the compound may inhibit topoisomerase IIα, as suggested by DNA relaxation assays.

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound reduced LPS-induced TNF-α production by 62% at 10 μM, outperforming ibuprofen (48% reduction). This activity correlates with suppression of NF-κB nuclear translocation, potentially via IκB kinase (IKK) inhibition.

Comparative Analysis with Structural Analogs

To contextualize its bioactivity, the compound is compared to derivatives from patent literature :

CompoundKey Structural DifferencesAnti-Cancer IC50\text{IC}_{50}Anti-Inflammatory Efficacy
Target Compound4-Methylphenyl, dimethoxyphenyl12–45 μM62% TNF-α inhibition
US20070185136A1 Derivative Chlorophenyl, difluorophenyl8–32 μM41% TNF-α inhibition
US8598173B2 Derivative Quinoxaline core, piperazine5–18 μMNot reported

The dimethoxyphenyl group in the target compound may enhance solubility but reduce potency compared to halogenated analogs .

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